
ID-8
Vue d'ensemble
Description
ID-8 est un dérivé de l'indole qui agit comme un inhibiteur de la famille des kinases à phosphorylation régulée par la tyrosine à double spécificité (DYRK) . Ce composé est connu pour sa capacité à maintenir l'auto-renouvellement et la pluripotence des cellules souches embryonnaires, ce qui en fait un outil précieux dans la recherche sur les cellules souches .
Applications De Recherche Scientifique
Regenerative Medicine
Kidney Injury Recovery
ID-8 has shown promise in stimulating the proliferation of human kidney tubular epithelial cells after acute injury. In a high-throughput screening study, this compound was identified as a top candidate that significantly increased cell numbers and the incorporation of modified thymidine analogs, indicating active cell proliferation in vitro. The compound demonstrated efficacy in both two-dimensional and three-dimensional culture systems, suggesting its potential as a therapeutic agent for acute kidney injury (AKI) .
Study | Cell Type | Injury Model | Effect of this compound |
---|---|---|---|
High-Throughput Screening | Human Kidney Tubular Epithelial Cells | Hypoxia, Cadmium Chloride, Cyclosporin A, Polymyxin B | Increased proliferation post-injury |
Oncology Applications
Ovarian Cancer Models
This compound is utilized in syngeneic mouse models to study ovarian cancer. The ID8-Luc model allows researchers to investigate tumor responses to checkpoint inhibitors. In studies, treatment with anti-PD-1 and anti-PD-L1 antibodies resulted in significant tumor regression, highlighting the model's utility for testing immunotherapeutic strategies . The model also provides insights into the mechanisms of tumor progression and immune response.
Model | Treatment | Response | Median Survival |
---|---|---|---|
ID8-Luc Ovarian Cancer Model | Anti-PD-1, Anti-PD-L1 | 100% Tumor-Free Survival | 35-40 days |
Neuroscience Research
Neural Lineage Specification
This compound has been studied for its effects on neural lineage specification. It acts as a specific inhibitor of DYRK1A, influencing the differentiation pathways of human embryonic stem cells (hESCs). Research indicates that while this compound promotes self-renewal under certain conditions, its most significant effect is inhibiting differentiation stimuli when combined with WNT3A . This specificity makes it a valuable tool for understanding neural development and potential therapeutic applications in neurodegenerative diseases.
Study Focus | Effect of this compound | Key Findings |
---|---|---|
Neural Lineage Specification | Inhibition of differentiation | Modest promotion of self-renewal; significant inhibition of WNT3A-induced differentiation |
Mechanistic Insights
Kinase Inhibition Profile
This compound exhibits a selective inhibition profile among various kinases. It has been screened against a panel of human protein kinases and shown high specificity for DYRK1A and DYRK1B while demonstrating minimal activity against other kinases such as DYRK2 and DYRK4. This selectivity is crucial for developing targeted therapies with reduced off-target effects .
Kinase Target | IC50 (nM) | Activity Level |
---|---|---|
DYRK1A | <100 | High |
DYRK1B | <200 | High |
DYRK2 | >1000 | Low |
GSK3B | 280-450 | Moderate |
Mécanisme D'action
Target of Action
ID-8, also known as 1-(4-Methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol, primarily targets the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family . DYRKs are a group of protein kinases that play crucial roles in cell differentiation, proliferation, and survival .
Mode of Action
This compound interacts with its target, the DYRK family, by inhibiting their activity . This inhibition is believed to sustain the self-renewal and pluripotency of embryonic stem cells (ESCs). Furthermore, this compound enhances Wnt-mediated human ESC survival and proliferation .
Biochemical Pathways
The Wnt signaling pathway, which is crucial for cell growth and differentiation, is known to be enhanced by this compound .
Result of Action
The primary result of this compound’s action is the maintenance of self-renewal and pluripotency in embryonic stem cells . By inhibiting DYRK activity, this compound allows these cells to continue proliferating without differentiating, which is a key feature of stem cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse d'ID-8 implique la formation de la structure de base de l'indole, suivie de modifications spécifiques de groupes fonctionnels. La voie de synthèse détaillée et les conditions réactionnelles sont généralement propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle : La production industrielle d'this compound est réalisée dans des conditions contrôlées pour assurer une grande pureté et une grande cohérence. Le composé est fabriqué à la demande, avec un délai de livraison typique de 4 à 6 semaines .
Analyse Des Réactions Chimiques
Types de réactions : ID-8 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle indole.
Substitution : this compound peut participer à des réactions de substitution, où les groupes fonctionnels sur le cycle indole sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'indole-2,3-dione, tandis que la réduction peut produire divers composés indoles réduits.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier la voie DYRK et son rôle dans divers processus biochimiques.
Industrie : Utilisé dans la production de cultures de cellules souches à des fins de recherche et thérapeutiques.
5. Mécanisme d'action
This compound exerce ses effets en inhibant la famille des kinases à phosphorylation régulée par la tyrosine à double spécificité (DYRK). Cette inhibition conduit à l'activation de facteurs de transcription clés tels que Sox2 et Oct3/4, qui sont essentiels pour maintenir la pluripotence et l'auto-renouvellement des cellules souches embryonnaires . Le composé module également la voie de signalisation Wnt/β-caténine, soutenant davantage la prolifération et la survie des cellules souches .
Composés similaires :
Unicité d'this compound : This compound est unique en sa capacité à maintenir l'auto-renouvellement et la pluripotence à long terme des cellules souches embryonnaires sans avoir besoin de cellules nourricières ou de sérum . Cela en fait un outil précieux pour la recherche sur les cellules souches et les applications thérapeutiques potentielles.
Comparaison Avec Des Composés Similaires
Harmine: Another indole derivative that inhibits DYRK and has similar effects on stem cell maintenance.
AnnH31: A potent DYRK1A inhibitor with applications in cellular phosphorylation studies.
Uniqueness of ID-8: this compound is unique in its ability to sustain long-term self-renewal and pluripotency of embryonic stem cells without the need for feeder cells or serum . This makes it a valuable tool for stem cell research and potential therapeutic applications.
Activité Biologique
ID-8 is a small molecule inhibitor primarily recognized for its specificity towards dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has garnered attention due to its significant biological activity in various cellular contexts, particularly in stem cell biology and neural differentiation. This article delves into the biochemical properties, effects on cellular processes, and relevant research findings related to this compound.
This compound functions as a selective inhibitor of DYRK1A, a kinase implicated in numerous cellular processes, including differentiation and proliferation. The compound was screened against a panel of 339 human protein kinases, revealing its preferential activity towards DYRK1A and related kinases such as DYRK1B and GSK3B. The inhibition profile showed that this compound has an IC50 value between 280–450 nM for several kinases, confirming its specificity (see Table 1) .
Table 1: IC50 Values of this compound Against Key Kinase Targets
Kinase Target | IC50 (nM) |
---|---|
DYRK1A | < 10 |
DYRK1B | < 10 |
GSK3A | 280 |
GSK3B | 450 |
CLK4 | 450 |
2. Effects on Stem Cell Biology
This compound has been shown to maintain the pluripotency of mouse embryonic stem cells (mESCs) by inhibiting differentiation pathways. In the presence of WNT3A, a known promoter of differentiation, this compound enhances the survival and proliferation of human embryonic stem cells (hESCs) while blocking the induction of lineage-specific genes .
In studies where hESCs were treated with this compound during neural induction, it was observed that the compound effectively insulated a subset of cells from differentiation signals, thereby preserving their self-renewal capabilities . This effect was particularly pronounced when this compound was administered concurrently with WNT3A.
3. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Hasegawa et al. (2012) demonstrated that this compound inhibits neural lineage specification in hESCs by blocking PAX6 expression, a marker for neural progenitors. The study highlighted that the presence of this compound during neural induction was crucial for its inhibitory effects on differentiation .
- Recent Findings (2018) indicated that this compound not only promotes kidney tubular epithelial cell proliferation after acute damage but also enhances cell survival under stress conditions induced by hypoxia or toxic agents like cadmium chloride . This suggests potential therapeutic applications for this compound in regenerative medicine.
4. Broader Implications and Future Directions
The specificity and effectiveness of this compound as a DYRK1A inhibitor position it as a valuable tool in both research and therapeutic contexts. Its ability to modulate key signaling pathways involved in stem cell maintenance and differentiation could lead to advancements in regenerative therapies and cancer treatment strategies.
Future research may focus on:
- Developing derivatives of this compound with improved efficacy or reduced side effects.
- Exploring the long-term effects of DYRK1A inhibition on tissue regeneration.
- Investigating the potential role of this compound in other disease models beyond stem cell biology.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNWYXIOADGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355103 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147591-46-6 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ID-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ID-8 and what is its relevance in scientific research?
A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []
Q2: Why is the this compound cell line often used in ovarian cancer research?
A2: The this compound cell line is valuable in ovarian cancer research because it:
- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []
- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]
- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]
Q3: What are the limitations of using the this compound cell line in preclinical studies?
A3: While valuable, the this compound model has limitations:
- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []
- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []
Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?
A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:
- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]
- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []
Q5: What are the potential implications of using this compound cells in drug discovery?
A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:
- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]
- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]
- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]
Q6: Beyond drug development, how else is the this compound model being used?
A6: The this compound model is instrumental in research exploring:
- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]
- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]
- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.